molecular formula C19H20N4O2 B2717571 N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 941988-22-3

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B2717571
CAS No.: 941988-22-3
M. Wt: 336.395
InChI Key: XLBJSCTYYYGRTH-UHFFFAOYSA-N
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Description

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound designed for biochemical research applications. Its structure incorporates both indole and phenylacetamide moieties, which are recognized as privileged scaffolds in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) and other enzyme families . Indole-based structures are frequently investigated for their role as key intermediates in the synthesis of potential therapeutic agents . The presence of the urea linkage in this molecule is of particular interest, as this functional group is commonly employed to facilitate critical hydrogen-bonding interactions with biological targets, potentially influencing inhibitor potency and selectivity . Researchers may explore this compound as a core structure for developing novel ligands for neuropeptide receptors or as a building block in the synthesis of more complex molecules for probing cellular signaling pathways . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJSCTYYYGRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

The synthesis of this compound generally involves several key steps:

  • Formation of the Indole Moiety :
    • The indole ring can be synthesized using methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazine with appropriate carbonyl compounds.
  • Ureido Group Introduction :
    • The ureido group is introduced by reacting the indole derivative with isocyanates under controlled conditions.
  • Acetamide Group Addition :
    • The final step involves acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may enhance efficiency and scalability.

This compound exhibits a range of biological activities:

  • Antiviral Activity : Recent studies have shown that derivatives of indole compounds, including this one, can act as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC) .
  • Anticancer Properties : The compound has been investigated for its potential antitumor activity, particularly against solid tumors such as colorectal and lung cancers. Research indicates that certain indole derivatives exhibit significant cytotoxic effects on cancer cell lines .

Chemistry

This compound serves as a building block for synthesizing more complex molecules and is utilized in organic synthesis as a reagent.

Biology

The compound is being explored for its potential as a bioactive agent with various therapeutic applications, including:

  • Antiviral agents targeting RSV and IAV.
  • Anticancer drugs aimed at treating solid tumors.
  • Antimicrobial agents against various pathogens.

Medicine

Research is ongoing into the use of this compound as an anti-inflammatory and antitumor agent, with studies highlighting its efficacy in preclinical models.

Industry

In addition to pharmaceutical applications, this compound may be utilized in developing new materials or as precursors for synthesizing other pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Acetamide-Indole Derivatives

The compound’s closest analogs differ in substituents on the indole ring, urea bridge, or phenylacetamide group. Key examples include:

Compound Name Key Substituents/Features Molecular Weight Notable Properties/Applications Reference
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide 1-ethylindole, urea bridge, phenylacetamide 353.40 g/mol Hypothesized kinase/modulator activity (speculative)
N-(3-{[(4-Methoxyphenyl)carbamoyl]amino}phenyl)acetamide 4-methoxyphenyl urea, phenylacetamide 299.33 g/mol Intermediate for polyimide synthesis
N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide 1-ethylindole, acetyl group at C3 258.31 g/mol Known intermediate in heterocyclic synthesis
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide Trifluoroacetyl, fluorostyryl, phenylacetamide ~450 g/mol Antimalarial activity (pLDH assay)
N-{3-[(6-fluoro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole core, fluorophenylacetamide ~395 g/mol Polyimide monomer, thermal stability

Key Observations :

  • Indole Substitution : The ethyl group at the indole’s N1 position (target compound) enhances lipophilicity compared to unsubstituted indoles (e.g., ). Trifluoroacetyl or benzyl groups (e.g., ) further alter electronic properties and steric bulk.
  • Urea vs.
  • Biological Activity : Fluorinated styryl analogs () show antimalarial activity, while tetrahydrocarbazole derivatives () are tailored for polymer synthesis. The target compound’s bioactivity remains uncharacterized but is structurally aligned with kinase inhibitors.

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends :
    • The target compound’s urea bridge would show NH stretches at ~3300 cm⁻¹ and carbonyl peaks at ~1650–1700 cm⁻¹, aligning with urea-linked acetamides ().
    • Trifluoroacetyl analogs () exhibit strong C=O stretches near 1689 cm⁻¹, while acetylated indoles () show peaks at ~1689 cm⁻¹ (amide) and ~1614 cm⁻¹ (indole C=C).
  • Solubility : Urea bridges may enhance aqueous solubility compared to purely aromatic analogs (e.g., ).

Biological Activity

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of the Compound

This compound features an indole moiety, which is significant in many natural products and pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing numerous signaling pathways. This includes modulation of the cell cycle and apoptosis in cancer cells .
  • Biochemical Pathways : The compound has been shown to affect pathways related to inflammation and tumor growth, particularly through inhibition of key proteins involved in these processes .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MGC-803 (gastric carcinoma)0.4 ± 0.1
A549 (lung cancer)1.59
DU-145 (prostate cancer)1.00
HCT-116 (colon cancer)1.34

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antiviral Activity

The compound's antiviral properties have also been explored, with preliminary studies indicating effectiveness against certain viral strains. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation.

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties against various bacterial strains. This aspect highlights its potential utility in treating infections alongside its anticancer applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound through a multi-step reaction involving indole derivatives and characterized its biological activity against selected cancer cell lines. The results indicated potent antiproliferative effects, warranting further exploration into its mechanism of action .
  • Comparative Studies : Comparative analyses with other indole derivatives have shown that modifications in the structure can significantly impact biological activity. For instance, variations in substituents on the indole ring led to differing levels of cytotoxicity and receptor binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide, considering yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole-urea core. For example, coupling 1-ethyl-1H-indol-3-amine with phenyl isocyanate derivatives under reflux in anhydrous solvents like THF or DMF. Subsequent acetylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is critical. Catalytic conditions (e.g., HCl or H₂SO₄) and temperature control (60–80°C) improve yields (70–85%) and minimize byproducts. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., urea C=O at ~1650 cm⁻¹, acetamide N-H at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indole proton environment (δ 7.2–7.8 ppm) and urea/acetamide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 379.18). Theoretical calculations (DFT) can validate experimental spectra, as demonstrated for analogous indole-acetamide derivatives .

Q. What analytical methods are validated for assessing the purity of this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) separates the compound from impurities. For related acetamides, a limit of detection (LOD) of 0.1 µg/mL has been achieved. Mass spectrometry-coupled LC (LC-MS) further identifies trace contaminants. Thin-layer chromatography (TLC) with iodine vapor or UV visualization provides rapid purity checks during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for indole-urea-acetamide derivatives targeting EGFR?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 14.8 nM vs. µM ranges) may arise from assay conditions (e.g., ATP concentration, mutant vs. wild-type EGFR). Standardize assays using recombinant EGFR kinases (wild-type and L858R/T790M mutants) with consistent substrate (e.g., poly-Glu-Tyr) and ATP levels (1 mM). Include positive controls (e.g., gefitinib) and validate results via Western blotting for phospho-EGFR. Molecular docking studies (e.g., AutoDock Vina) can rationalize activity differences by comparing binding poses to EGFR’s active site .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to formyl-peptide receptors (FPRs)?

  • Methodological Answer : Molecular dynamics (MD) simulations with GROMACS or AMBER can model ligand-receptor interactions over 100 ns trajectories. Use homology models of FPR2 based on GPCR templates (e.g., PDB: 5WHY) for docking. Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding energies. Validate predictions with SPR (surface plasmon resonance) assays measuring KD values. For enantiomers, compare docking scores of R/S configurations to explain selectivity .

Q. How to design experiments to determine the structure-activity relationship (SAR) of substituents on the indole ring?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -OCH₃, -NO₂, halogens) at the indole C5/C6 positions. Test their activity in cellular assays (e.g., proliferation inhibition in EGFR-driven cancer lines). Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with bioactivity. For example, electron-withdrawing groups on the indole may enhance urea hydrogen bonding to EGFR’s Met793 .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?

  • Methodological Answer : Optimize formulation using co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin-based encapsulation (e.g., HP-β-CD at 20% w/v). Measure solubility via shake-flask method (pH 7.4, 37°C) and confirm stability via HPLC. Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions. Pharmacokinetic studies in rodent models can validate bioavailability improvements .

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